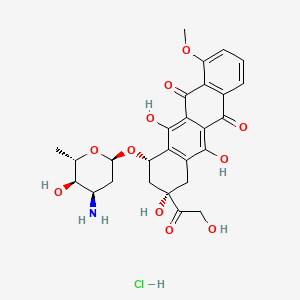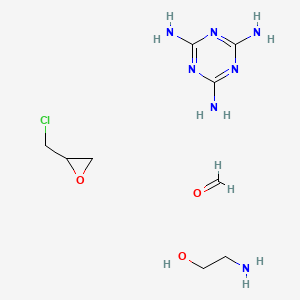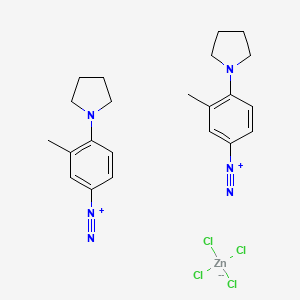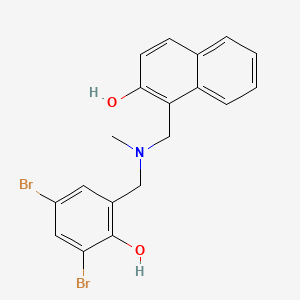
1-(((3,5-Dibromo-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((3,5-Dibromo-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol is a complex organic compound that features both aromatic and naphthol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((3,5-Dibromo-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol typically involves a multi-step process. The initial step often includes the bromination of 2-hydroxybenzaldehyde to form 3,5-dibromo-2-hydroxybenzaldehyde. This intermediate is then reacted with methylamine to produce the corresponding Schiff base. The final step involves the condensation of this Schiff base with 2-naphthol under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(((3,5-Dibromo-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(((3,5-Dibromo-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(((3,5-Dibromo-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
- 2-[(3,5-Dibromo-2-hydroxybenzyl)amino]-6-methylpyridinium
- N-(3,5-Dibromo-2-hydroxybenzyl)-N-methyl-1-butanaminium
Comparison: 1-(((3,5-Dibromo-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol is unique due to its combination of naphthol and dibromo-hydroxybenzyl groups. This structure provides distinct electronic and steric properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
3534-74-5 |
|---|---|
Fórmula molecular |
C19H17Br2NO2 |
Peso molecular |
451.2 g/mol |
Nombre IUPAC |
1-[[(3,5-dibromo-2-hydroxyphenyl)methyl-methylamino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H17Br2NO2/c1-22(10-13-8-14(20)9-17(21)19(13)24)11-16-15-5-3-2-4-12(15)6-7-18(16)23/h2-9,23-24H,10-11H2,1H3 |
Clave InChI |
MDGLBXLWXXWTIJ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=C(C(=CC(=C1)Br)Br)O)CC2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


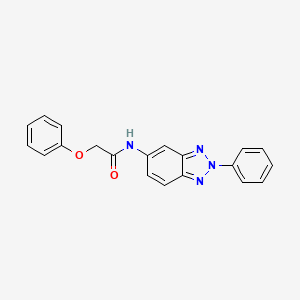
![1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14157048.png)
![(4aS,9bR)-2,8-dimethyl-5-[(4-nitrophenyl)sulfonyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14157049.png)

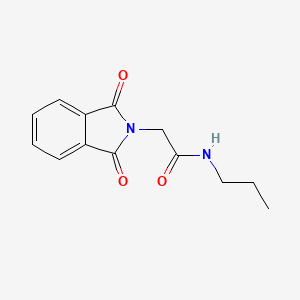

![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide](/img/structure/B14157076.png)

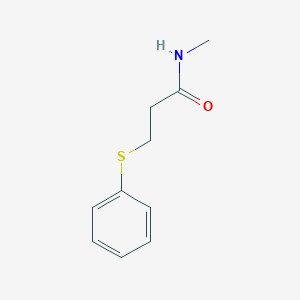
![N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide](/img/structure/B14157107.png)
